4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11-12-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDJRMBJHXFWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655813 | |
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925006-39-9 | |
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,3-thiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with thiazole-2-thiol under specific conditions. One common method includes refluxing the reactants in ethanol-HCl for 1-2 hours, followed by cooling and extraction with ethyl acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the thiazole ring can be targeted by nucleophiles.
Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Its unique structure and biological activity make it a potential lead compound for drug development, particularly in designing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol involves its interaction with molecular targets in bacterial cells. It inhibits quorum sensing pathways, which are crucial for bacterial communication and virulence. By binding to the active sites of quorum sensing receptors, it disrupts the signaling process, thereby reducing biofilm formation and toxin production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-amine (CAS 105362-06-9): This analog replaces the hydroxyl group with an amine (-NH2) at the 2-position of the thiazole. It is commercially available, indicating established synthetic protocols and research interest .
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-[(3,4-dimethoxybenzylidene)hydrazinyl]thiazole :
This hydrazone derivative introduces a planar hydrazone linkage, which may enhance π-π stacking interactions in molecular recognition processes. The dimethoxy substituents on the benzylidene group could improve lipophilicity, affecting membrane permeability . - 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS 883065-90-5) :
This compound incorporates a nitrothiazole and triazolone moiety, significantly increasing molecular complexity and electronic diversity. The nitro group may confer redox activity, while the triazolone ring could enhance binding to biological targets .
Spectral and Physical Properties
- Infrared (IR) Spectroscopy :
Hydroxyl-containing analogs (e.g., the target compound) exhibit strong O-H stretches near 3200–3400 cm⁻¹, absent in amine or nitro derivatives. Aromatic C-H and C=O/C=N stretches (1600–1700 cm⁻¹) are common across benzodioxin-thiazole hybrids . - NMR Spectroscopy :
In ¹H-NMR, the benzodioxin protons resonate at δ 4.2–4.4 ppm (dioxan methylene) and δ 6.7–7.1 ppm (aromatic protons). Thiazole protons in hydroxyl or amine derivatives show distinct shifts: thiazol-2-ol protons appear downfield (δ 10–12 ppm for -OH), whereas thiazol-2-amine protons resonate near δ 5.5–6.0 ppm . - Melting Points :
Hydroxyl derivatives generally exhibit higher melting points (e.g., 117–118°C for a structurally related benzothiazepine compound) due to hydrogen bonding, compared to amine analogs, which may have lower melting points .
Data Tables
Table 1: Structural and Physical Comparison of Benzodioxin-Thiazole Derivatives
Biological Activity
The compound 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol is a heterocyclic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a thiazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The molecular formula is , and it possesses unique chemical properties conducive to various biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Specific methods have been documented in the literature, detailing the use of various reagents to achieve high yields and purity levels.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Harmine | HCT-116 | 2.40 ± 0.12 |
| Compound A (similar structure) | HepG2 | 2.54 ± 0.82 |
| Compound B (related thiazole) | HCT-116 | 1.90 ± 0.10 |
| This compound | HepG2 | <1.50 |
The above table summarizes findings where certain derivatives exhibited lower IC50 values than Harmine, indicating superior anticancer efficacy.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes associated with cancer progression and proliferation. Molecular docking studies suggest that these compounds may interact with targets such as epidermal growth factor receptor (EGFR), leading to reduced cell viability through apoptosis pathways.
Case Studies
A notable study investigated the effects of thiazole derivatives on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The results indicated that several derivatives exhibited significant cytotoxicity compared to standard treatments.
Case Study: Thiazole Derivatives Against Cancer
- Objective: Evaluate the cytotoxic effects of thiazole derivatives.
- Method: MTT assay on HCT-116 and HepG2 cell lines.
- Results: Compounds demonstrated IC50 values significantly lower than control drugs, indicating promising anticancer properties.
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities associated with this compound class. These findings warrant further investigation into the therapeutic applications of thiazole derivatives in treating inflammatory diseases and infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
